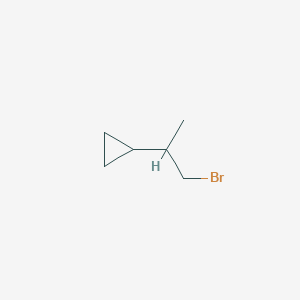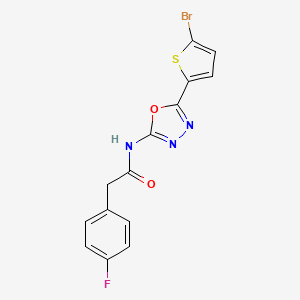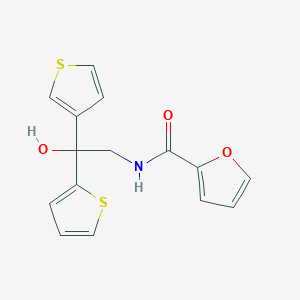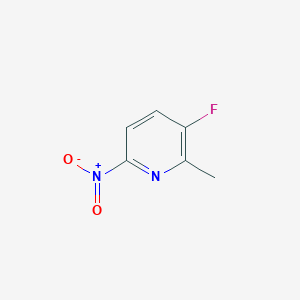
(1-Bromopropan-2-yl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Bromopropan-2-yl)cyclopropane, also known as 1-bromo-2-cyclopropylpropane, is a cyclopropane derivative that has been the subject of extensive scientific research due to its potential applications in the field of organic chemistry. This compound is a colorless liquid that is soluble in organic solvents and has a molecular weight of 183.03 g/mol. In
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Medicinal Chemistry
Cyclopropanes, including “(1-Bromopropan-2-yl)cyclopropane,” serve as versatile building blocks in organic synthesis. Their strained three-membered ring structure allows for unique reactivity. Researchers use them to create complex molecules, such as natural products and pharmaceuticals. In medicinal chemistry, cyclopropanes can be incorporated into drug candidates to enhance bioactivity or improve pharmacokinetic properties .
Cyclopropane Biosynthesis in Natural Products
The biosynthesis of cyclopropanes is a captivating area of study. Researchers investigate how these rings form in natural products. Two major pathways are relevant:
- Non-SAM-Dependent Cyclopropanation : In this pathway, cyclopropanes form without SAM involvement. Researchers explore the enzymatic mechanisms behind this intriguing biosynthetic route .
Materials Science and Polymer Chemistry
Cyclopropanes find applications in materials science due to their unique properties. Researchers investigate their use as monomers for polymer synthesis. Incorporating cyclopropane units into polymers can lead to enhanced mechanical strength, rigidity, and thermal stability. These modified polymers may find applications in coatings, adhesives, and advanced materials .
Cyclopropane-Containing Natural Products
Natural products often contain cyclopropane rings. Researchers explore their biological activities and potential as drug leads. By studying these compounds, scientists gain insights into their ecological roles and therapeutic potential. Examples include cyclopropane-containing alkaloids, terpenes, and lipids .
Chemical Biology and Enzyme Inhibition
Researchers investigate cyclopropane-based inhibitors targeting specific enzymes. These inhibitors can modulate enzyme activity, making them valuable tools for chemical biology studies. Understanding the interactions between cyclopropanes and enzymes sheds light on biological processes and potential drug targets .
Photochemical Reactions and Photopharmacology
Cyclopropanes undergo photochemical reactions, leading to ring-opening or rearrangement. Researchers explore their behavior under UV light and study their potential as photopharmacological agents. These compounds could be activated by light to exert specific biological effects, such as enzyme inhibition or cell signaling modulation .
Cyclopropane-Containing Ligands in Coordination Chemistry
In coordination chemistry, cyclopropane-based ligands coordinate with metal ions. Researchers investigate their stability, reactivity, and potential applications in catalysis or materials science. These ligands can impart unique properties to metal complexes, influencing their behavior in various reactions .
Cyclopropane Derivatives as Synthetic Intermediates
“(1-Bromopropan-2-yl)cyclopropane” serves as a valuable synthetic intermediate. Researchers use it to build more complex molecules through ring-opening reactions, functional group transformations, and cyclizations. Its strategic placement within a synthetic route allows for efficient and selective transformations .
Eigenschaften
IUPAC Name |
1-bromopropan-2-ylcyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-5(4-7)6-2-3-6/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDAZOPVBXDQBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Bromopropan-2-yl)cyclopropane | |
CAS RN |
1544972-91-9 |
Source


|
| Record name | (1-bromopropan-2-yl)cyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Fluorophenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2645162.png)
![9-(4-ethylphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2645164.png)
![Propan-2-yl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2645167.png)
![6-Cyclopentyl-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2645168.png)
![6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B2645169.png)
![2-(1H-indazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2645171.png)
![2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-methylphenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B2645172.png)



![4-(4-fluorophenylsulfonamido)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2645177.png)
![2-(((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole](/img/structure/B2645178.png)
![3-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2645181.png)
![1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B2645183.png)